molecular formula C18H18N2O2S B226917 5-(2,4-Dimethylanilino)-3-(4-methylphenyl)-1,3-thiazolidine-2,4-dione

5-(2,4-Dimethylanilino)-3-(4-methylphenyl)-1,3-thiazolidine-2,4-dione

Cat. No.: B226917
M. Wt: 326.4 g/mol
InChI Key: VPBMVIUHUWORQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(2,4-Dimethylanilino)-3-(4-methylphenyl)-1,3-thiazolidine-2,4-dione is a synthetic organic compound that belongs to the thiazolidinedione class. This compound is characterized by its unique structure, which includes a thiazolidine ring fused with a phenylamino group and a p-tolyl group. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,4-Dimethylanilino)-3-(4-methylphenyl)-1,3-thiazolidine-2,4-dione typically involves the reaction of 2,4-dimethyl aniline with p-tolyl isothiocyanate, followed by cyclization with chloroacetic acid. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reactions are carried out in large reactors with precise control over temperature and pressure. The final product is subjected to rigorous quality control measures to ensure consistency and purity.

Chemical Reactions Analysis

Types of Reactions

5-(2,4-Dimethylanilino)-3-(4-methylphenyl)-1,3-thiazolidine-2,4-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the phenylamino or p-tolyl groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as halides or amines in the presence of a suitable catalyst.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines or alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator.

    Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and anti-cancer properties.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 5-(2,4-Dimethylanilino)-3-(4-methylphenyl)-1,3-thiazolidine-2,4-dione involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. This interaction can lead to the inhibition of enzyme activity or alteration of signaling pathways, resulting in the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    5-(2,4-Dimethyl-phenylamino)-[1,3,4]thiadiazole-2-thiol: Another compound with a similar phenylamino group but different ring structure.

    5-(2,4-Dimethyl-phenylamino)-3-methyl-thiazolidine-2,4-dione: A closely related compound with a methyl group instead of a p-tolyl group.

Uniqueness

5-(2,4-Dimethylanilino)-3-(4-methylphenyl)-1,3-thiazolidine-2,4-dione is unique due to its specific combination of functional groups and ring structure, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C18H18N2O2S

Molecular Weight

326.4 g/mol

IUPAC Name

5-(2,4-dimethylanilino)-3-(4-methylphenyl)-1,3-thiazolidine-2,4-dione

InChI

InChI=1S/C18H18N2O2S/c1-11-4-7-14(8-5-11)20-17(21)16(23-18(20)22)19-15-9-6-12(2)10-13(15)3/h4-10,16,19H,1-3H3

InChI Key

VPBMVIUHUWORQO-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)N2C(=O)C(SC2=O)NC3=C(C=C(C=C3)C)C

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)C(SC2=O)NC3=C(C=C(C=C3)C)C

Origin of Product

United States

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